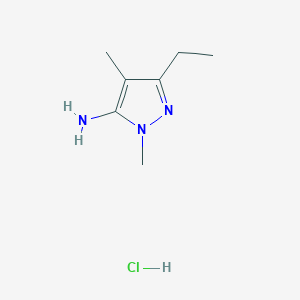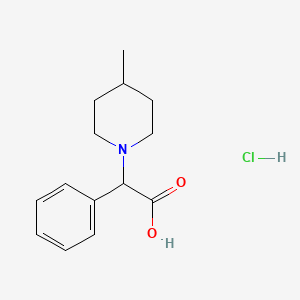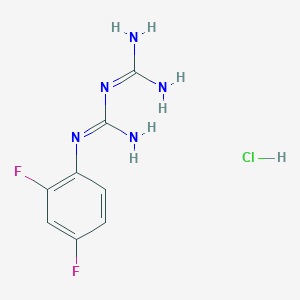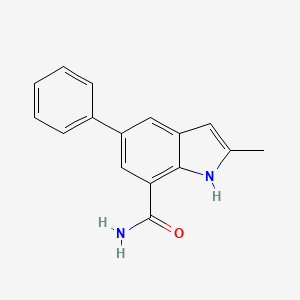![molecular formula C13H23N5O2 B1317494 tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate CAS No. 912763-11-2](/img/structure/B1317494.png)
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another example is the synthesis of 1,2,4-triazole derivatives, which were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis
The compound is used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . It dramatically accelerates reaction rates and suppresses cell cytotoxicity .Physical And Chemical Properties Analysis
The compound is a solid and should be stored at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Click Chemistry Catalyst
This compound serves as a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). It accelerates reaction rates and is particularly useful due to its ability to suppress cell cytotoxicity . This makes it an excellent choice for bioconjugation in chemical biology experiments.
Bioconjugation in Chemical Biology
The biocompatibility and fast kinetics of this compound are advancements from water-insoluble TBTA. It is desirable for bioconjugation applications, which involve joining two molecules together, typically using a covalent bond . This is crucial in the development of new drugs and targeted therapies.
Biocompatible Copper (I) Catalysts
As a ligand, it facilitates the use of copper (I) in live-cell imaging. The compound’s properties allow for the creation of biocompatible copper (I) catalysts that can be used for in vivo imaging of glycans, providing insights into cellular processes .
Metabolic Labeling
The compound is used in metabolic labeling of fucosylated glycoproteins in Bacteroidales species. This application is significant in microbiology and immunology, as it helps in tracking and understanding the role of glycoproteins .
Compartment-Specific pH Measurement
Its application extends to compartment-specific pH measurement inside E. coli. This is a critical aspect of understanding bacterial behavior and response to environmental changes .
Enhancing Bioorthogonal Click Reactions
The compound has been shown to increase the efficacy of bioorthogonal click reactions for bioconjugation. This comparative study is essential for advancing the field of bioconjugation and improving the efficiency of these reactions in various biological contexts .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as “4-[1,2,4]TRIAZOL-1-YLMETHYL-[1,4]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER”, is the copper (I) ion . This compound acts as a ligand , binding to the copper (I) ion and stabilizing it .
Mode of Action
This compound interacts with its target, the copper (I) ion, through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a type of click chemistry , which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of products .
Biochemical Pathways
The compound’s interaction with the copper (I) ion accelerates the rate of the CuAAC reaction . This reaction is often used in bioconjugation , which involves the joining of two biomolecules to form a single, more complex molecule with new biological properties .
Pharmacokinetics
It is known to bewater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the compound’s bioavailability , as it can be more easily absorbed and distributed in the body .
Result of Action
The result of the compound’s action is the acceleration of the CuAAC reaction rate and suppression of cell cytotoxicity . This makes it desirable for bioconjugation in diverse chemical biology experiments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper (I) ions is necessary for the compound to exert its effects . Additionally, the compound’s water solubility means that it can be influenced by the hydration levels in its environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-16(7-8-17)11-18-10-14-9-15-18/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHKYBKJUQPGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587585 |
Source


|
| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
CAS RN |
912763-11-2 |
Source


|
| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)







